An In-depth Technical Guide to 5-Nitronaphthalene-1-boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Nitronaphthalene-1-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitronaphthalene-1-boronic acid is a bifunctional organic compound that integrates the structural motifs of a naphthalene core, a boronic acid, and a nitro group. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the naphthalene system, and can serve as a precursor to an amino group, opening avenues for further derivatization. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Nitronaphthalene-1-boronic acid, with a focus on its utility in drug discovery and development.
Core Chemical Properties
5-Nitronaphthalene-1-boronic acid, with the CAS number 885007-62-5, is a solid at room temperature.[1] While extensive experimental data on its physical properties are not widely published, its fundamental characteristics can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BNO₄ | [2] |
| Molecular Weight | 216.99 g/mol | [2] |
| CAS Number | 885007-62-5 | [3] |
| Appearance | Yellowish solid (inferred from related compounds) | [4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone; limited solubility in water.[4] |
The presence of the polar nitro and boronic acid groups on the hydrophobic naphthalene backbone suggests a molecule with moderate polarity. Boronic acids, in general, are known to form dimers or trimetric anhydrides (boroxines) upon dehydration.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene ring. The positions of these signals will be influenced by the electron-withdrawing nitro group and the boronic acid group. Aromatic protons typically appear in the range of δ 7.0-9.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten signals corresponding to the carbon atoms of the naphthalene ring. The carbon atom attached to the boron will have a characteristic chemical shift, and the carbons bearing the nitro group and in its vicinity will also show distinct shifts due to the strong electron-withdrawing effect. Aromatic carbons generally resonate in the δ 120-150 ppm region.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:
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O-H stretching: A broad band around 3200-3500 cm⁻¹ from the boronic acid hydroxyl groups.
-
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
-
N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
B-O stretching: A strong band around 1350 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The calculated exact mass is a key piece of data for high-resolution mass spectrometry.
Synthesis and Reactivity
Synthesis
The synthesis of 5-Nitronaphthalene-1-boronic acid is not extensively detailed in the literature. However, a plausible synthetic route involves a two-step process starting from 1-bromonaphthalene: nitration followed by borylation.
Step 1: Nitration of 1-Bromonaphthalene The nitration of naphthalene derivatives typically employs a mixture of concentrated nitric acid and sulfuric acid.[5] The position of nitration is directed by the existing substituent.
Step 2: Borylation of 1-Bromo-5-nitronaphthalene The conversion of the bromo-substituted naphthalene to the corresponding boronic acid can be achieved through a Grignard reaction or via lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[6]
An alternative approach could involve the ipso-nitration of a naphthaleneboronic acid derivative, which can offer high regioselectivity.[5]
Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The most significant reaction of 5-Nitronaphthalene-1-boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[7][8] This reaction is a powerful method for forming C-C bonds between the naphthalene core and various aryl or heteroaryl halides.[9]
The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
Applications in Drug Discovery and Development
The structural features of 5-Nitronaphthalene-1-boronic acid make it an attractive scaffold for medicinal chemistry.
-
Boronic Acid as a Pharmacophore: Boronic acids can act as reversible covalent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. This has been a successful strategy in the development of several approved drugs.
-
The Nitro Group as a Versatile Handle: The nitro group is a strong electron-withdrawing group that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[9] It can also be readily reduced to an amino group, providing a site for further functionalization to build complex molecules and explore structure-activity relationships (SAR).
-
The Naphthalene Scaffold: The rigid, lipophilic naphthalene core can be used to orient functional groups in a defined three-dimensional space for optimal interaction with biological targets.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for 5-Nitronaphthalene-1-boronic acid.[1][10]
Materials:
-
5-Nitronaphthalene-1-boronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide, 5-Nitronaphthalene-1-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
-
Potential Hazards: Nitro compounds can be toxic and may be flammable solids.[2][11] Arylboronic acids can cause skin and serious eye irritation.[3][10][11]
-
Handling Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
5-Nitronaphthalene-1-boronic acid is a valuable and versatile building block for organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, combined with the modifiable nitro group on a rigid naphthalene scaffold, provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into its specific properties and reactivity will undoubtedly expand its utility in these fields.
References
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- Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Nitronaphthalene. Fisher Scientific.
- MilliporeSigma. (2024).
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Royal Society of Chemistry. (n.d.).
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Khabarov, Y. G., et al. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. Available at: [Link]
- Srivastava, N., et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Organic Syntheses. (n.d.). boronic esters. Organic Syntheses Procedure. Available at: [Link]
- ResearchGate. (2025). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene | Request PDF.
- Lima, L. M., et al. (2020).
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- ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds.
- FUJIFILM Wako. (2025).
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PubMed. (2025). Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N- Nitrososulfonamides. PubMed. Available at: [Link]
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